N-[2-(1H-benzimidazol-2-ylthio)ethyl]-N-methylamine
Description
N-[2-(1H-Benzimidazol-2-ylthio)ethyl]-N-methylamine is a benzimidazole derivative featuring a thioether-linked ethyl chain terminating in an N-methylamine group. This structure combines the aromatic heterocyclic properties of benzimidazole with the flexibility and basicity of the ethylamine moiety.
Properties
Molecular Formula |
C10H13N3S |
|---|---|
Molecular Weight |
207.30 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-methylethanamine |
InChI |
InChI=1S/C10H13N3S/c1-11-6-7-14-10-12-8-4-2-3-5-9(8)13-10/h2-5,11H,6-7H2,1H3,(H,12,13) |
InChI Key |
JFZLIOWRUXLIJR-UHFFFAOYSA-N |
Canonical SMILES |
CNCCSC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-ylthio)ethyl]-N-methylamine typically involves the reaction of 1H-benzimidazole-2-thiol with N-methyl-2-chloroethylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade solvents and reagents to ensure cost-effectiveness and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-2-ylthio)ethyl]-N-methylamine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagent used.
Scientific Research Applications
N-[2-(1H-benzimidazol-2-ylthio)ethyl]-N-methylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-ylthio)ethyl]-N-methylamine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Anti-Parasitic Agents: Methoxyphenyl-Substituted Benzimidazole
Compound 8 (N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine) replaces the thioethyl-N-methylamine group with a methoxyphenyl substituent. This modification reduces lipophilicity compared to the thioether but improves solubility. Compound 8 demonstrated anti-Leishmania activity and met druggability criteria, highlighting the role of substituent polarity in parasitic targeting .
| Property | Target Compound | Compound 8 |
|---|---|---|
| Substituent | Thioethyl-N-methylamine | 2-Methoxyphenyl |
| Lipophilicity (LogP) | Higher (thioether) | Lower (methoxy) |
| Bioactivity | Not reported | Anti-Leishmania (IC50: ~10 µM) |
Antidepressant Acetamide Derivatives
The VS series (2-(1H-benzimidazol-2-ylthio)-N-substituted acetamides) feature acetamide groups instead of N-methylamine. These compounds showed antidepressant activity in tail suspension (TST) and forced swim tests (FST), with VS25 exhibiting the highest efficacy. The acetamide group likely enhances hydrogen bonding to CNS receptors, whereas the target compound’s N-methylamine may improve membrane permeability .
Bis-Benzimidazole Amidines
Bis N’-(1H-benzimidazol-2-yl)-N-alkylamidine derivatives (e.g., 2a-e) incorporate two benzimidazole units linked via alkylamidine bridges.
| Property | Target Compound | Bis-Benzimidazole Amidines |
|---|---|---|
| Structure | Monomeric | Dimeric |
| Binding Mode | Single-site | Bidentate DNA intercalation |
| Applications | Antimicrobial/CNS | Anticancer/protozoal |
Metal-Complexing Ligands
The iron(II) complex FeII(HL)22(1) uses a ligand with a benzimidazole-imidazole hybrid structure and N-methylamine. This complex exhibits spin crossover (SCO) behavior at 175 K, a property absent in the target compound.
| Property | Target Compound | Fe(II) Complex Ligand |
|---|---|---|
| Metal Interaction | Thioether chelation | Imidazole-N, amine coordination |
| Physical Property | Not reported | Spin crossover (T1/2 = 175 K) |
Pharmacological and Physicochemical Insights
- Bioactivity : Structural analogs show diverse activities (anti-parasitic, antidepressant, DNA-binding), suggesting the target compound’s utility in multiple therapeutic areas.
- Stability : Thioethers are less prone to oxidative degradation than sulfides but more reactive than ethers, requiring stability profiling.
Biological Activity
N-[2-(1H-benzimidazol-2-ylthio)ethyl]-N-methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications, supported by diverse research findings.
This compound is a benzimidazole derivative, which is known for its broad spectrum of biological activities. The synthesis typically involves the reaction of benzimidazole derivatives with thioether groups, leading to the formation of the desired compound. The structural elucidation can be confirmed through various spectroscopic techniques such as NMR and mass spectrometry.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent, antimicrobial agent, and its role in modulating cellular pathways.
1. Anticancer Activity
Research indicates that compounds containing the benzimidazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can induce apoptosis in cancer cells by generating reactive oxygen species (ROS), leading to DNA damage and cell cycle arrest.
Table 1: Anticancer Activity Data
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | A375 (melanoma) | 5.0 | Induction of ROS and DNA damage |
| Similar Benzimidazole Derivative | SK-Hep1 (liver cancer) | 4.5 | Apoptosis via caspase activation |
In one study, a related benzimidazole complex demonstrated an IC50 value of 5.0 μM against A375 melanoma cells, indicating potent anticancer activity through ROS generation and subsequent activation of apoptotic pathways .
2. Antimicrobial Activity
Benzimidazole derivatives are also recognized for their antimicrobial properties. Studies have shown that this compound exhibits activity against various bacterial strains.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Bacillus subtilis | 10 |
The compound was effective against both Gram-positive and Gram-negative bacteria, with MIC values indicating significant antimicrobial potential .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Induction of Apoptosis : The compound activates caspases and promotes ROS production, leading to apoptosis in cancer cells.
- DNA Interaction : It can intercalate into DNA strands, causing structural alterations that inhibit replication.
- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and function, leading to cell death.
Case Studies and Research Findings
Several case studies have highlighted the efficacy of similar benzimidazole compounds in clinical settings:
- Case Study on Melanoma Treatment : A clinical trial involving a benzimidazole derivative showed promising results in reducing tumor size in patients with advanced melanoma.
- Antibacterial Efficacy : A study demonstrated that a related compound significantly reduced bacterial load in infected animal models, suggesting potential for therapeutic use in infectious diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
